Prostaglandin E2 isopropyl ester
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Overview
Description
Prostaglandin E2 isopropyl ester is a lipophilic prodrug form of Prostaglandin E2. This compound is known for its enhanced lipid solubility compared to its parent compound, Prostaglandin E2. Upon administration, it is hydrolyzed to the free acid by endogenous esterases, making it a useful prodrug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 isopropyl ester typically involves the esterification of Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2 isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond is hydrolyzed by esterases to release Prostaglandin E2.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms of Prostaglandin E2.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and esterases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Prostaglandin E2.
Oxidation: Oxidized derivatives of Prostaglandin E2.
Reduction: Reduced forms of Prostaglandin E2.
Scientific Research Applications
Prostaglandin E2 isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Investigated for its role in various biological processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
Prostaglandin E2 isopropyl ester exerts its effects by being hydrolyzed to Prostaglandin E2, which then interacts with specific receptors in the body. These receptors include EP1, EP2, EP3, and EP4, which are coupled to different signaling pathways. The activation of these receptors leads to various physiological responses, including inflammation, vasodilation, and modulation of immune responses .
Comparison with Similar Compounds
- Prostaglandin E1 isopropyl ester
- Prostaglandin F2α isopropyl ester
- Prostaglandin D2 isopropyl ester
Comparison: Prostaglandin E2 isopropyl ester is unique due to its specific receptor interactions and physiological effects. While other prostaglandin esters also serve as prodrugs, this compound is particularly noted for its role in inflammation and immune modulation. Its enhanced lipid solubility and efficient hydrolysis to the active form make it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLKSJQMSPOTB-FZNVCOGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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